![molecular formula C6H3Cl2N3 B567677 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1256794-28-1](/img/structure/B567677.png)

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

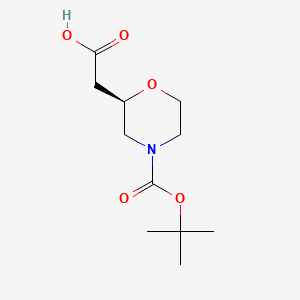

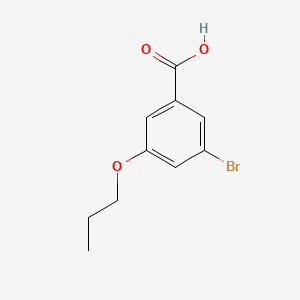

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the molecular formula C6H3Cl2N3 . It is often stored under inert gas (nitrogen or Argon) at 2-8°C .

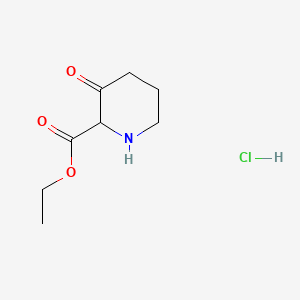

Synthesis Analysis

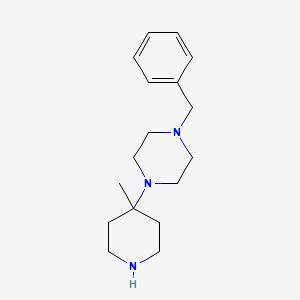

The synthesis of pyrazole derivatives, including 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine, has been extensively studied . One efficient method involves the opening of the indole ring . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis

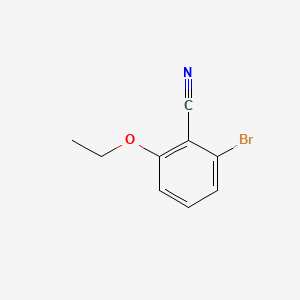

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine contains a total of 15 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Pyrazole, and 1 Pyridine .Physical And Chemical Properties Analysis

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine has a predicted boiling point of 392.0±37.0 °C and a predicted density of 1.675±0.06 g/cm3 . Its molecular weight is 188.01 g/mol .Aplicaciones Científicas De Investigación

Biomedical Applications

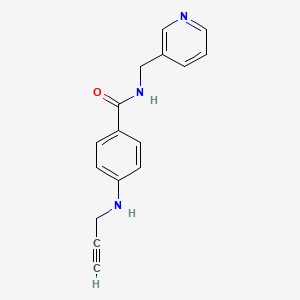

Research into the biomedical applications of pyrazolo[4,3-c]pyridine derivatives, including those with chloro substituents, has demonstrated their potential in drug discovery and development. These compounds are being explored for their biological activities, which include anticancer, antibacterial, and antitumor properties. Notably, specific derivatives have shown promise as kinase inhibitors, indicating their potential in cancer therapy and as scaffolds for drug discovery aimed at various disease targets (Donaire-Arias et al., 2022). Additionally, the synthesis and evaluation of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines have revealed compounds with low micromolar GI50 values against various cancer cell lines, further underscoring their potential in antiproliferative therapies (Razmienė et al., 2021).

Material Science Applications

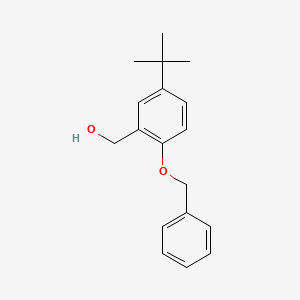

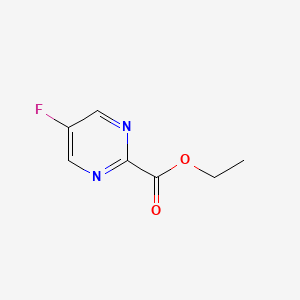

In the realm of materials science, pyrazolo[4,3-c]pyridine derivatives have been investigated for their optical and electronic properties. These compounds are of interest for their potential applications in developing new materials with specific optical functions, such as photosensors and photovoltaic devices. For example, studies on the structural, optical, and diode characteristics of pyrazolo[4,3-b]pyridine derivatives have highlighted their use in fabricating devices with specific electronic behaviors, indicating their utility in electronic and photonic applications (Zedan et al., 2020).

Synthetic Chemistry

The versatility of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine as a precursor in organic synthesis is another area of significant research interest. Its reactivity and the ease with which it can be functionalized make it a valuable starting material for synthesizing a wide range of heterocyclic compounds. These synthetic pathways have been explored for the development of novel compounds with potential pharmaceutical applications, including those with anticancer and antibacterial activities. The synthesis of novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds from dichloro-4-methylnicotinonitrile showcases the compound's utility as a precursor in generating biologically active molecules (Wu et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

4,6-dichloro-1H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-5-1-4-3(2-9-11-4)6(8)10-5/h1-2H,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKNVJSQPOPDLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(N=C1Cl)Cl)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743401 |

Source

|

| Record name | 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine | |

CAS RN |

1256794-28-1 |

Source

|

| Record name | 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B567599.png)

![5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567605.png)

![4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B567614.png)